molecular formula C14H20BrCl2NO2S B2419460 2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 2361838-14-2

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2419460
CAS No.: 2361838-14-2
M. Wt: 417.18
InChI Key: QBHWPTHMHZJUQT-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the bromination and chlorination of a benzene derivative. The sulfonamide group is then introduced through a reaction with a suitable amine. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex organic molecules.

Scientific Research Applications

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,5-dichlorobenzene-1-sulfonamide: Lacks the N-(2,4,4-trimethylpentan-2-yl) group, which may affect its reactivity and applications.

    4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide: Similar structure but without the bromine atom, leading to different chemical properties.

Uniqueness

The presence of both bromine and chlorine atoms, along with the sulfonamide group and the bulky N-(2,4,4-trimethylpentan-2-yl) substituent, makes 2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide unique

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrCl2NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-11(17)10(16)6-9(12)15/h6-7,18H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHWPTHMHZJUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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